molecular formula C8H10Cl2N4 B1387865 Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine CAS No. 85196-50-5

Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine

Cat. No. B1387865
CAS RN: 85196-50-5
M. Wt: 233.09 g/mol
InChI Key: PYDHLMXXIISJAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a similar structure involves a nucleophilic substitution reaction . For instance, new N-heterocyclic compounds with a 1,3,5 triazine core were synthesized by a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR spectrophotometer and GC-MS spectroscopy . A density functional theory (DFT) based B3LYP and CAM-B3LYP method with 6–311+G (d,p) basis set analysis was computed for HOMO-LUMO, natural bonding orbitals (NBO), UV-Vis absorptions and excitation interactions .


Chemical Reactions Analysis

The chemical reactivity profile of similar 1,3,5 triazine compounds was optimized by computational methods . The tested compounds have been found to be more active against certain bacteria .

Scientific Research Applications

Antimicrobial Activity

The triazine derivatives exhibit significant antimicrobial properties . They have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. Some compounds have shown activity comparable to that of ampicillin, and are particularly effective against multidrug-resistant strains like MRSA .

Anticancer Properties

1,3,5-Triazine derivatives have been investigated for their potential as anticancer agents . They are known to interfere with the replication of cancer cells, thereby inhibiting tumor growth. This application is particularly promising in the search for new treatments for lung, breast, and ovarian cancers .

Antiviral Uses

These compounds also show promise in the field of antiviral research . Their ability to inhibit viral replication makes them candidates for the treatment of various viral infections, which could lead to the development of new antiviral medications .

Agricultural Chemicals

Triazine derivatives are widely used in the production of herbicides . Their chemical structure allows them to interfere with photosynthesis in plants, making them effective in controlling weed growth in agricultural settings .

Polymer Photostabilizers

The triazine ring is a component in certain polymer photostabilizers . These stabilizers are used to protect polymers from degradation caused by exposure to UV light, thereby extending the life of the material .

Drug Delivery Systems

The structural versatility of triazine allows it to be used in drug delivery systems . It can be modified to create compounds that are capable of binding to specific biological targets, which can be used to deliver drugs to specific sites within the body .

Mechanism of Action

While the mechanism of action for “Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine” is not explicitly mentioned in the sources, similar triazine-based compounds have been studied for their inhibitory activity against DNA binding of NF-κB .

properties

IUPAC Name

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N4/c9-6-12-7(10)14-8(13-6)11-5-3-1-2-4-5/h5H,1-4H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDHLMXXIISJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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